molecular formula C8H16O2 B1334958 2,2,4-Trimethylpentanoic acid CAS No. 866-72-8

2,2,4-Trimethylpentanoic acid

Cat. No. B1334958
CAS RN: 866-72-8
M. Wt: 144.21 g/mol
InChI Key: NHBUGGCJRMEOCC-UHFFFAOYSA-N
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Description

2,2,4-Trimethylpentanoic acid is a compound that has been identified as a urinary metabolite of the nephrotoxic hydrocarbon 2,2,4-trimethylpentane (TMP), which is known to induce kidney lesions in male rats. The metabolism of TMP leads to various metabolites, including 2,2,4-trimethylpentanoic acid, which is one of the eight principal urinary metabolites found in male rats . This compound is part of a broader study of the metabolism of TMP and its effects on renal function.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 2,2,4-trimethylpentanoic acid, they do mention the synthesis of related compounds. For instance, the synthesis of 2,2,4-trimethylpentane-1,3-diol is presented, which involves the use of industrial isobutyraldehyde and sodium hydroxide under specific reaction conditions . Although this is not the same compound, it provides insight into the types of chemical reactions and conditions that might be used to synthesize similar molecules.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol, has been determined using X-ray crystallography, which provides detailed information about the orientation of different groups attached to the core structure . This type of analysis is crucial for understanding the physical and chemical properties of a compound, as well as its reactivity.

Chemical Reactions Analysis

The chemical reactions involving 2,2,4-trimethylpentanoic acid and its metabolites have been studied, particularly in the context of their effects on renal function. For example, 2,4,4-trimethylpentanoic acid, a major urinary metabolite, has been shown to competitively inhibit the organic anion transport system in the kidneys . These findings are significant as they provide a mechanistic understanding of how the metabolites of TMP may contribute to its nephrotoxic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2,4-trimethylpentanoic acid are not directly discussed in the provided papers. However, the studies on its metabolites and related compounds suggest that these properties can be inferred from the molecular structure and the nature of the substituents present on the compound. For instance, the presence of methyl groups and the carboxylic acid function are likely to influence the compound's solubility, boiling point, and reactivity .

Scientific Research Applications

  • Renal Transport Effects : 2,2,4-Trimethylpentane (TMP), from which 2,2,4-Trimethylpentanoic acid is derived, affects renal transport. TMP metabolites, including 2,2,4-Trimethylpentanoic acid, influence the transport of organic anions and cations in renal cortical slices from male rats. 2,2,4-Trimethylpentanoic acid exhibited a reduction in both organic anion and cation transport (Lock, Strasser, Bus, & Charbonneau, 1993).

  • Laboratory Techniques : 2,2,4-Trimethylpentane, closely related to 2,2,4-Trimethylpentanoic acid, is used in laboratory exercises to teach extraction, distillation, and crystallization techniques (Amsterdamsky, 1998).

  • Chemical Binding Characteristics : A study exploring the binding of 2,2,4-Trimethylpentane metabolites to alpha 2u-globulin in vitro found that compounds causing accumulation of alpha 2u in male rat kidneys show varying degrees of binding. However, 2,2,4-Trimethylpentanoic acid itself did not compete for binding (Borghoff, Miller, Bowen, & Swenberg, 1991).

  • Urinary Metabolites : In a study on the metabolism of 2,2,4-Trimethylpentane in male rats, 2,2,4-Trimethylpentanoic acid was identified as a principal urinary metabolite (Olson, Yu, Hobson, & Serve, 1985).

  • Positron Scattering Studies : Research on positron scattering from 2,2,4-Trimethylpentane (related to 2,2,4-Trimethylpentanoic acid) contributes to radiation physics and chemistry, particularly in medical imaging techniques (Chiari et al., 2014).

  • Interfacial Area in Chemical Reactions : 2,2,4-Trimethylpentane (related to 2,2,4-Trimethylpentanoic acid) is involved in studies investigating the interfacial areas in dispersions with sulfuric acid, which is significant in the context of alkylation reactor operations (Ende, Eckert, & Albright, 1995).

Safety And Hazards

2,2,4-Trimethylpentanoic acid is a hazardous substance. It is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may also cause drowsiness or dizziness .

Future Directions

There are ongoing studies on the renal transport of trimethylpentanoic acid metabolites of 2,2,4-trimethylpentane in rat renal cortical slices . These studies are crucial in understanding the nephrotoxic effects of 2,2,4-trimethylpentane, a component of unleaded gasoline .

properties

IUPAC Name

2,2,4-trimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-6(2)5-8(3,4)7(9)10/h6H,5H2,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBUGGCJRMEOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235692
Record name Valeric acid, 2,2,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4-Trimethylpentanoic acid

CAS RN

866-72-8
Record name Valeric acid, 2,2,4-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valeric acid, 2,2,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4-trimethylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,4-Dimethyl-3-pentanol (29 g, 0.25 mole), dissolved in formic acid (98%, 46 g, 1 mole), was added dropwise over one hour to a rapidly-stirred, ice-cooled mixture of formic acid (98%, 3 ml) and concentrated sulfuric acid (270 ml). During the addition the reaction mixture foamed vigorously and was stirred for a further one hour at 10°-20° C. The mixture was poured on to ice (1 kg) and the resulting solution extracted with hexanes (3×200 ml). The combined organic phases were extracted with 2N potassium hydroxide (2×200 ml) plus ice (50 g) and the aqueous extracts washed with hexanes (100 ml). The aqueous phase was then acidified (pH 2) and the product extracted into hexanes (3×200 ml). After washing with saturated sodium chloride and drying (MgSO4), the solution was evaporated under reduced pressure and the residue distilled to give 2,2,4-trimethylpentanoic acid (36 g).
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
270 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
EA Lock, J Strasser Jr, JS Bus… - Journal of applied …, 1993 - Wiley Online Library
2,2,4‐Trimethylpentane (TMP), a nephrotoxic component of unleaded gasoline in male but not female rats, undergoes oxidative metabolism to yield 2,2,4‐ and 2,4,4‐trimethylpentanol, …
LA Flippin, KD Onant - Tetrahedron letters, 1985 - Elsevier
ph&y Page 1 Tetrahedron Letters,Vol.26,No.a,pp 973-976,1985 0040-4039185 $3.00 + .oo Printed in Great Britain 81985 Pergamon Press Ltd. THE CONDENSATION OF METHYL Z-METHYLPROPANOATE …
Number of citations: 11 www.sciencedirect.com
M Charbonneau, EA Lock, J Strasser, MG Cox… - Toxicology and applied …, 1987 - Elsevier
2,2,4-Trimethylpentane (TMP), a component of unleaded gasoline, causes nephrotoxicity in male, but not in female, rats. In the present study, male and female Fischer 344 rats were …
Number of citations: 84 www.sciencedirect.com
ALJ Beckwith - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
Syntheses are described for 9, 9’, 10, lO’-tetrahydro-lO, 10’-di-( lJlJ3, 3-tetramethylbuty1)-9, 9’-bianthrylJ 2, 2, 4-and 2, 4, 4-trimethylpentanoic acid, and related compounds. OF the …
Number of citations: 9 pubs.rsc.org
SJ Borghoff, AB Miller, JP Bowen… - Toxicology and applied …, 1991 - Elsevier
α 2u -Globulin (α2u) has been shown to accumulate in the kidneys of male rats treated with 2,2,4-trimethylpentane (TMP). 2,4,4-Trimethyl-2-pentanol (TMP-2-OH), a metabolite of TMP, …
Number of citations: 72 www.sciencedirect.com
A Nickon, JL Lambert, JE Oliver… - Journal of the …, 1976 - ACS Publications
Our objective was to study homoenolate ion formation in ketones with enolizable as well as homoenolizable centers, and in other systems having special structural features. Our …
Number of citations: 41 pubs.acs.org
L Lochman, M Šorm - Collection of Czechoslovak Chemical …, 1973 - cccc.uochb.cas.cz
Isobutyric acid esters substituted with a metal in the Cl-position represent in the first approximation models of reaction centres obtained in the anionic polymerization of methacrylic …
Number of citations: 6 cccc.uochb.cas.cz
EA Lock, M Charbonneau, J Strasser… - Nephrotoxicity: In Vitro to …, 1987 - Springer
Inhalation exposure to unleaded gasoline for 2 years has been shown to produce a small increase in the incidence of renal tumours (adenomas and adenocarcinomas) in male Fischer …
Number of citations: 2 link.springer.com
MC Kohn, RL Melnick - Toxicology, 1999 - Elsevier
A physiologically based pharmacokinetic (PBPK) model was constructed for the disposition of 2,4,4-trimethyl-2-pentanol (TMP-2-OH) in male rats and its induction of accumulation of …
Number of citations: 9 www.sciencedirect.com
BW FARNUM - 1970 - search.proquest.com
University Microfilms, Inc., Ann Arbor, Michigan Page 1 7 1 -6 4 6 8 FARNUM, Bruce Wayne, 1935- STUDIES IN CHRONIC ACID OXIDATION. University of Delaware, Ph.D., 1970 …
Number of citations: 2 search.proquest.com

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